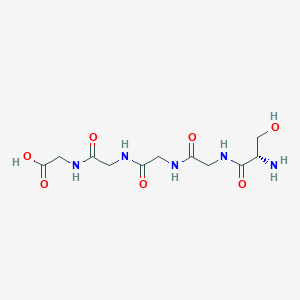
L-Serylglycylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serylglycylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: serine, glycine, glycine, glycine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.
Major Products
The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
L-Serylglycylglycylglycylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.
Wirkmechanismus
The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.
Vergleich Mit ähnlichen Verbindungen
L-Serylglycylglycylglycylglycine can be compared with other peptides such as:
L-Alanylglycylglycylglycylglycine: Similar structure but with alanine instead of serine, which may alter its biochemical properties.
L-Serylglycylglycylglycine: Shorter peptide with fewer glycine residues, potentially affecting its stability and interactions.
L-Serylglycylglycylglycylalanine: Substitution of the last glycine with alanine, which can influence its chemical reactivity and biological activity.
This compound is unique due to its specific sequence and the presence of multiple glycine residues, which can confer distinct structural and functional properties.
Eigenschaften
CAS-Nummer |
2543-44-4 |
|---|---|
Molekularformel |
C11H19N5O7 |
Molekulargewicht |
333.30 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1 |
InChI-Schlüssel |
NAJZNFBQMUNOTR-LURJTMIESA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

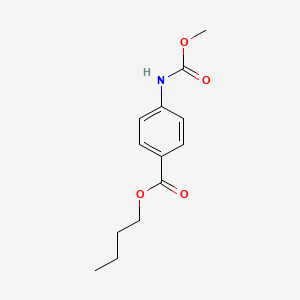
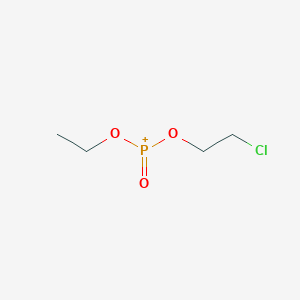
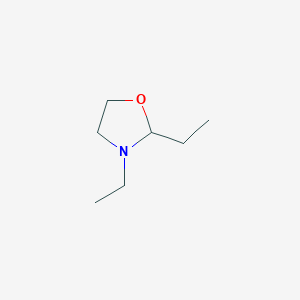
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)


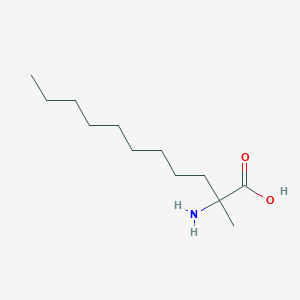
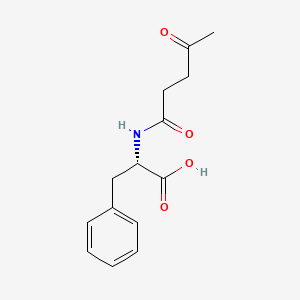
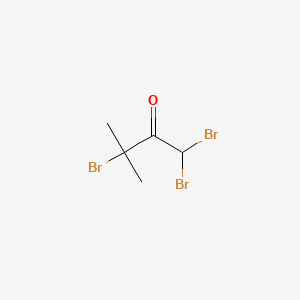
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
